

Spectroscopic Analysis of 3-Benzylxy-1-propanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Benzylxy-1-propanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **3-Benzylxy-1-propanol**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Benzylxy-1-propanol** provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **3-Benzylxy-1-propanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.39 - 7.27	Multiplet	5H	Ar-H
4.52	Singlet	2H	Ph-CH ₂ -O
3.76	Triplet	2H	O-CH ₂ -CH ₂
3.65	Triplet	2H	HO-CH ₂ -CH ₂
1.91	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
1.75	Broad Singlet	1H	OH

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **3-Benzyl-1-propanol**

Chemical Shift (δ) ppm	Assignment
138.5	Ar-C (quaternary)
128.4	Ar-CH
127.7	Ar-CH
127.6	Ar-CH
73.2	Ph-CH ₂ -O
69.8	O-CH ₂ -CH ₂
61.8	HO-CH ₂ -CH ₂
32.1	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **3-Benzylxy-1-propanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380	Strong, Broad	O-H stretch (alcohol)
3030	Medium	C-H stretch (aromatic)
2940, 2860	Medium	C-H stretch (aliphatic)
1495, 1450	Medium	C=C stretch (aromatic ring)
1100	Strong	C-O stretch (ether and alcohol)
740, 695	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **3-benzylxy-1-propanol** would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **3-Benzylxy-1-propanol**

m/z	Relative Intensity (%)	Proposed Fragment
166	Low	[M] ⁺ (Molecular Ion)
108	Moderate	[M - C ₃ H ₆ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl ion)
57	Moderate	[C ₃ H ₅ O] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-benzyloxy-1-propanol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz for ^1H). For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.

FT-IR Spectroscopy

- Sample Preparation: As **3-benzyloxy-1-propanol** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Background Spectrum: Record a background spectrum of the clean KBr/NaCl plates.
- Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.

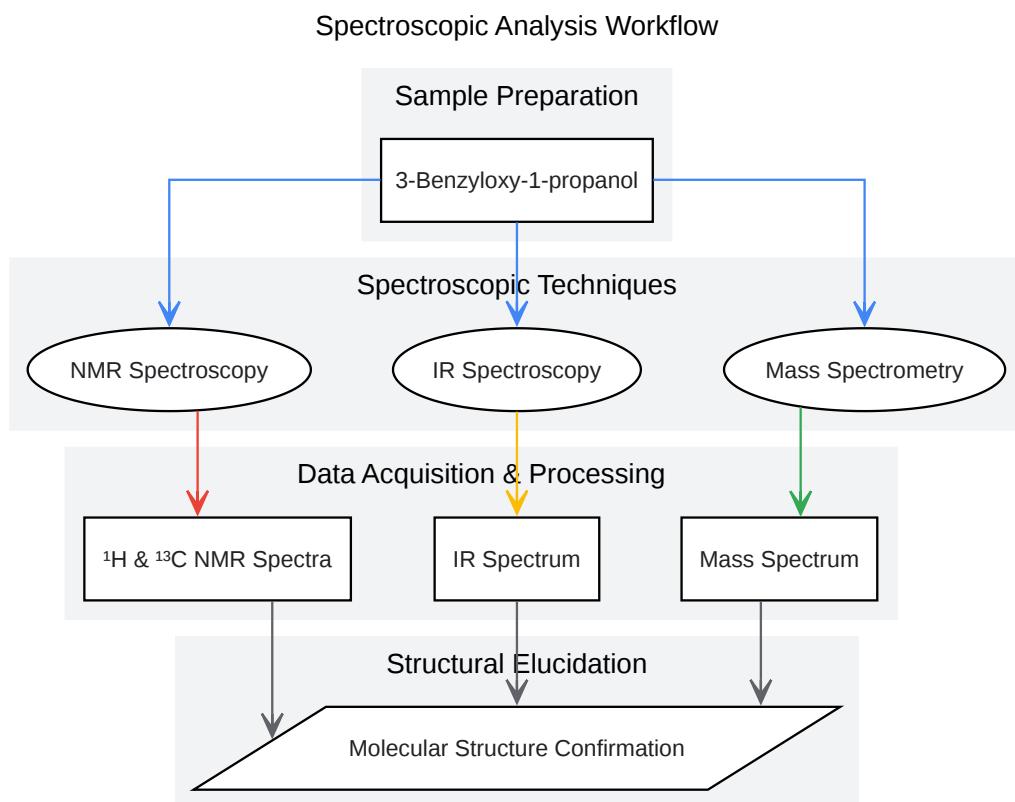
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **3-benzyloxy-1-propanol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Benzylxy-1-propanol**.



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Caption: A flowchart illustrating the process of spectroscopic data acquisition and structural analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Benzylxy-1-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156065#spectroscopic-data-of-3-benzylxy-1-propanol-nmr-ir-ms\]](https://www.benchchem.com/product/b156065#spectroscopic-data-of-3-benzylxy-1-propanol-nmr-ir-ms)

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